Predicted Lipophilicity (Log P) Comparison: Furan vs. Pyridine Substituent
The predicted consensus Log P for the target compound (2.64) is approximately 0.47 log units lower than that of the direct analog bearing a 6-(pyridin-3-yl) substituent (Log P ~3.11) [1]. This difference indicates that the furan-2-yl group confers moderately lower lipophilicity, which can enhance aqueous solubility and reduce non-specific protein binding, a key advantage for achieving free drug concentrations sufficient for target engagement in cell-based assays.
| Evidence Dimension | Predicted Partition Coefficient (Log P, consensus model) |
|---|---|
| Target Compound Data | 2.64 |
| Comparator Or Baseline | 3-4-(4-ethoxybenzenesulfonyl)piperazin-1-yl-6-(pyridin-3-yl)pyridazine: ~3.11 |
| Quantified Difference | Δ Log P ≈ -0.47 (Target compound is less lipophilic) |
| Conditions | In silico prediction using consensus Log P model; structure-property relationship comparison. |
Why This Matters
A more balanced Log P profile supports better preclinical developability by potentially reducing clearance via CYP450 metabolism and improving solubility for in vivo formulation.
- [1] Kuujia Database. Predicted Log P comparison for pyridazine sulfonamide analogs. Accessed via kuujia.com. View Source
